molecular formula C12H15NO B1600993 1-Benzyl-4-methylpyrrolidin-3-one CAS No. 69079-25-0

1-Benzyl-4-methylpyrrolidin-3-one

Cat. No. B1600993
CAS RN: 69079-25-0
M. Wt: 189.25 g/mol
InChI Key: NSXHIJHCRCPVAS-UHFFFAOYSA-N
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Patent
US05137892

Procedure details

A 30.15 g (115.4 mmol) sample of the ester from step c was hydrolyzed and decarboxylated by adding to 280 mL of 1M HCl and heating at 100° C. under reflux conditions for 12 hours. The mixture was then poured over ice and the impurities extracted into methylene chloride. The aqueous solution was then adjusted to pH 8 with potassium carbonate and the product extracted into methylene chloride, which was then dried over anhydrous sodium sulfate. The solvent was removed by evaporation under vacuum, to yield 9.95 g of 1-benzyl-4-methylpyrrolidin-3-one, NMR (CDCl3) d 1.12 (d, 3H, J=7.5 Hz), 2.50 (m, 1H), 2.75 (m, 2H), 3.33 (m, 2H), 3.69 (d, 2H, J=7.5 Hz), 7.32 (m, 5H).
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([CH:6]1[C:10](=[O:11])[CH:9]([CH3:12])[CH2:8][N:7]1[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=O)C>Cl>[CH2:13]([N:7]1[CH2:8][CH:9]([CH3:12])[C:10](=[O:11])[CH2:6]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1N(CC(C1=O)C)CC1=CC=CC=C1
Step Two
Name
Quantity
280 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was then poured over ice
EXTRACTION
Type
EXTRACTION
Details
the impurities extracted into methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the product extracted into methylene chloride, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.